
Aganepag isopropyl
Übersicht
Beschreibung
Aganepag isopropyl (AGN-210961) is a selective EP2 receptor agonist developed for lowering intraocular pressure (IOP) in glaucoma and ocular hypertension. It activates prostaglandin E2 (PGE2) receptors, specifically the EP2 subtype, to enhance uveoscleral outflow of aqueous humor, a mechanism distinct from other prostaglandin analogs like latanoprost (FP receptor agonist) . Preclinical and clinical studies highlight its efficacy in IOP reduction comparable to first-line therapies, with a favorable safety profile due to its receptor specificity .
Vorbereitungsmethoden
Structural Analysis and Retrosynthetic Considerations
Aganepag isopropyl (IUPAC: propan-2-yl 5-{3-[(2S)-1-{4-[(1S)-1-hydroxyhexyl]phenyl}-5-oxopyrrolidin-2-yl]propyl}thiophene-2-carboxylate) comprises four key domains :
-
Thiophene-2-carboxylate core : Esterified with isopropanol.
-
Pyrrolidin-5-one ring : Substituted at C2 with a propyl-thiophene moiety.
-
4-[(1S)-1-Hydroxyhexyl]phenyl group : Attached to the pyrrolidinone nitrogen.
-
Stereochemical centers : (2S) in pyrrolidinone and (1S) in the hydroxyhexyl side chain.
Retrosynthetically, the molecule dissects into three intermediates:
-
Intermediate A : Thiophene-2-carboxylic acid derivative.
-
Intermediate B : Chiral pyrrolidinone bearing the phenyl-hydroxyhexyl group.
-
Intermediate C : Propyl linker for coupling A and B.
Synthesis of Key Intermediates
Thiophene-2-carboxylate Ester Formation
The thiophene moiety is synthesized via classical heterocyclic routes, such as the Gewald reaction or Paal-Knorr cyclization. Esterification with isopropanol likely occurs early to enhance solubility for subsequent steps.
Representative Reaction Conditions :
Step | Reagents/Conditions | Purpose |
---|---|---|
Thiophene synthesis | 2-Chloroacetonitrile, sulfur, base (Gewald) | Form thiophene ring |
Esterification | Isopropanol, H₂SO₄ (cat.), reflux | Introduce isopropyl ester |
This step is critical for establishing the carboxylate group, which remains inert during subsequent functionalizations .
Chiral Pyrrolidinone Synthesis
The pyrrolidinone ring is constructed via cyclization of γ-aminobutyric acid derivatives or intramolecular lactamization. Asymmetric synthesis methods ensure the (2S) configuration:
Method A :
-
Starting Material : (S)-4-Amino-2-(4-bromophenyl)butanoic acid.
-
Cyclization : Treat with EDCl/HOBt to form lactam.
-
Side Chain Installation : Grignard addition of hexylmagnesium bromide to the para-bromo group, followed by oxidation to the ketone and asymmetric reduction (e.g., CBS catalyst) to yield the (1S)-hydroxyhexyl group .
Method B :
-
Enzymatic Resolution : Racemic pyrrolidinone is subjected to lipase-mediated hydrolysis to isolate the (2S) enantiomer.
Propyl Linker Installation
Coupling the thiophene ester (Intermediate A) to the pyrrolidinone (Intermediate B) requires a three-carbon spacer. A Michael addition or alkylation strategy is plausible:
-
Alkylation of Thiophene :
-
Treat thiophene-2-carboxylate with 1,3-dibromopropane and base (K₂CO₃) to introduce a bromopropyl side chain.
-
-
Nucleophilic Substitution :
-
React bromopropyl-thiophene with the pyrrolidinone nitrogen under phase-transfer conditions (e.g., TBAB, DMF).
-
Final Assembly and Stereochemical Control
Coupling Reactions
The propyl-thiophene intermediate is conjugated to the pyrrolidinone via SN2 displacement or Mitsunobu reaction, depending on the leaving group (Br vs. OH). Mitsunobu conditions (DEAD, PPh₃) preserve stereochemistry but require hydroxyl activation .
Process Optimization Challenges
Stereochemical Purity
-
Chiral Chromatography : Critical for resolving (1S) and (2S) enantiomers, especially if asymmetric yields are suboptimal .
-
Crystallization-Induced Dynamic Resolution : Enhances enantiomeric excess by exploiting differential solubility.
Scalability Issues
-
Cost of Chiral Catalysts : Transition-metal catalysts (e.g., Ru-BINAP) may be prohibitive at industrial scales.
-
Byproduct Management : Lactam ring-opening or thiophene sulfoxidation requires careful control of reaction atmospheres (N₂ purge).
Analyse Chemischer Reaktionen
Types of Reactions
Aganepag isopropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the activity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological profiles and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Phase III Trials
- PEONY Study : This multinational trial compared the efficacy and safety of Aganepag isopropyl 0.002% with latanoprost 0.005% over three months in patients with open-angle glaucoma or ocular hypertension. Results showed that Aganepag reduced IOP by 29%, similar to the 31% reduction observed with latanoprost .
- AYAME Study : Another phase III trial assessed Aganepag's effectiveness against latanoprost in Japanese subjects. Both treatments significantly lowered IOP from baseline levels, but Aganepag was noted for a higher incidence of conjunctival hyperemia compared to latanoprost .
- FUJI Study : This study focused on patients who were poor responders to latanoprost therapy. After switching to Aganepag, significant improvements were observed in IOP management, indicating its potential as a second-line treatment option for resistant cases .
Safety Profile
This compound has demonstrated a generally favorable safety profile in clinical trials. Common adverse effects include conjunctival hyperemia and ocular discomfort; however, these side effects are often manageable and do not outweigh the therapeutic benefits .
Comparative Efficacy
A summary of comparative studies highlights Aganepag's non-inferiority to existing treatments:
Study | Treatment | IOP Reduction (%) | Adverse Effects |
---|---|---|---|
PEONY Study | Aganepag vs Latanoprost | 29% vs 31% | Higher conjunctival hyperemia |
AYAME Study | Aganepag vs Latanoprost | Significant reduction | More common conjunctival hyperemia |
FUJI Study | Switch from Latanoprost | Significant improvement | Ocular discomfort |
Wirkmechanismus
Aganepag isopropyl exerts its effects by selectively binding to and activating the prostanoid EP2 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary body and trabecular meshwork, where the EP2 receptors are predominantly expressed .
Vergleich Mit ähnlichen Verbindungen
Aganepag isopropyl belongs to a class of prostaglandin receptor modulators. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogs: EP2 Receptor Agonists
Compound | Receptor Target | Mechanism | Efficacy (IOP Reduction) | Safety Profile | Formulation |
---|---|---|---|---|---|
This compound | EP2 | Enhances uveoscleral outflow | ~25–30% reduction | Mild hyperemia, no systemic effects | Immediate-release |
Omidenepag isopropyl (DE-117) | EP2 | Similar to Aganepag | ~28–32% reduction | Superior to latanoprost in tolerability | Immediate-release |
AGN-210669 | EP2 | Sustained-release analog of Aganepag | Comparable to Aganepag | Reduced dosing frequency | Sustained-release |
Taprenepag isopropyl | EP2 | High receptor selectivity | ~22–27% reduction | Transient ocular irritation | Investigational |
Key Findings :
- Aganepag and Omidenepag share near-identical IOP-lowering efficacy, but Omidenepag exhibits better tolerability in clinical trials, with fewer reports of hyperemia .
- AGN-210669, a sustained-release formulation of Aganepag, maintains therapeutic effects with once-weekly dosing, improving patient compliance .
Functional Analogs: Other Prostaglandin Modulators
Compound | Receptor Target | Mechanism | Efficacy (IOP Reduction) | Safety Profile |
---|---|---|---|---|
Latanoprost | FP | Increases uveoscleral outflow | ~25–31% reduction | Conjunctival hyperemia, iris darkening |
CAY10580 | EP4 | Potent EP4 agonism | ~20–25% reduction | Systemic absorption risks |
Sepetaprost (ONO-9054) | EP3/EP4 | Dual receptor activation | Dose-dependent (up to 30%) | Moderate hyperemia, dose-limiting |
Key Findings :
- Latanoprost, a widely used FP agonist, matches Aganepag in IOP reduction but has higher rates of hyperemia and iris pigmentation changes .
- CAY10580 (EP4 agonist) shows weaker IOP-lowering effects and systemic side effects, limiting its ophthalmic use .
- Sepetaprost , a dual EP3/EP4 agonist, requires careful dose titration due to its narrow therapeutic window .
Research Highlights and Clinical Implications
- Safety: Aganepag’s EP2 selectivity minimizes off-target effects (e.g., FP-mediated hyperemia) seen in latanoprost .
- Formulation Advancements : AGN-210669’s sustained-release design addresses adherence challenges in chronic glaucoma management .
- Patient-Specific Selection: EP2 agonists like Aganepag are preferred for patients with FP receptor intolerance, while latanoprost remains cost-effective for first-line therapy .
Biologische Aktivität
Aganepag isopropyl, also known as Omidenepag isopropyl, is a novel compound primarily investigated for its ocular hypotensive effects in the treatment of glaucoma and ocular hypertension. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on diverse research findings.
This compound acts as an agonist of the prostaglandin E2 receptor EP2 subtype . Upon administration, it is rapidly hydrolyzed to its active form, omidenepag, which exhibits a strong affinity for the EP2 receptor with a dissociation constant (K_i) of 3.6 nM and an effective concentration (EC50) of 8.3 nM . The binding to the EP2 receptor facilitates an increase in intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of ciliary muscle and trabecular meshwork tissues, thereby enhancing aqueous humor outflow and reducing intraocular pressure (IOP) .
Pharmacokinetics
- Absorption : After topical administration, this compound is metabolized by carboxylesterase-1 into omidenepag. The pharmacokinetics have been studied in various animal models, including rabbits and monkeys .
- Elimination : In animal studies, approximately 89% of the administered dose was excreted within 168 hours, predominantly via feces .
- Half-life : The mean terminal half-life of omidenepag is about 30 minutes .
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of this compound in lowering IOP compared to established treatments like latanoprost and timolol. Key findings include:
- Comparison with Latanoprost : In a study where this compound was administered at a concentration of 0.002%, the mean reduction in IOP after four weeks was comparable to that achieved with latanoprost at 0.005% . Specifically, reductions were observed as follows:
Treatment | Mean IOP Reduction (mmHg) | Study Reference |
---|---|---|
This compound (0.002%) | 5.93 | Aihara et al., 2020a |
Latanoprost (0.005%) | 6.56 | Aihara et al., 2020a |
- Phase III Trials : In phase III studies (SPECTRUM trials), Aganepag demonstrated non-inferiority to timolol in reducing IOP over three months . The percentage of patients achieving significant IOP reduction (≥20%) was notable:
Response Rate | Percentage (%) |
---|---|
No reduction | 14.7 |
≥10% reduction | 61.8 |
≥20% reduction | 21.6 |
Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Adverse events reported were generally mild and comparable to those seen with other treatments:
- Common Adverse Events : These included conjunctival hyperemia and erythema of the eyelid, but serious adverse events were infrequent .
- Long-term Observational Studies : A post-marketing observational study indicated that most patients tolerated Aganepag well over a 12-month period, with a low incidence of adverse reactions .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the receptor binding affinity and selectivity of Aganepag isopropyl as a prostaglandin EP2 agonist?
To determine binding affinity and selectivity, researchers should employ:
- Radioligand displacement assays : Measure competitive binding using tritiated prostaglandin E2 (PGE2) in cell membranes expressing EP2 receptors. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation .
- Functional cAMP assays : Quantify EP2-mediated cAMP production via ELISA or FRET-based biosensors in transfected cells. Compare potency (EC50) against other prostaglandin analogs to assess selectivity .
- Cross-receptor profiling : Test activity against related receptors (e.g., EP4, IP) to confirm specificity, using orthogonal assays like calcium flux or β-arrestin recruitment .
Q. How should researchers design dose-response studies for this compound to ensure translatability to human glaucoma models?
Key considerations include:
- Species-specific pharmacokinetics : Adjust dosing intervals in animal models (e.g., rabbits) based on aqueous humor turnover rates. Use microdialysis to measure intraocular drug concentrations .
- Endpoint selection : Measure intraocular pressure (IOP) at consistent circadian timepoints (e.g., midday peaks in rodents) using rebound tonometry. Include both acute (1–6 hours) and chronic (7–28 days) timeframes .
- Negative controls : Compare against established EP2 agonists (e.g., Butaprost) and vehicle to validate assay sensitivity .
Q. Advanced Methodological Challenges
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models of this compound’s IOP-lowering effects?
Contradictions may arise from:
- Tissue-specific receptor expression : Perform immunohistochemistry on ocular tissues (e.g., trabecular meshwork, ciliary body) to correlate EP2 density with functional responses .
- Metabolic stability differences : Conduct LC-MS/MS analysis of this compound hydrolysis to its free acid (Aganepag) in ocular matrices. Compare metabolic rates across species .
- Data normalization : Use baseline-adjusted IOP changes (%) rather than absolute values to account for intersubject variability. Apply mixed-effects statistical models to handle repeated measurements .
Q. What strategies are effective for optimizing formulation stability of this compound in preclinical studies, given its isopropyl ester structure?
Address stability challenges via:
- Excipient screening : Test antioxidants (e.g., BHT) and buffering agents (pH 5–7) in ophthalmic solutions. Monitor degradation products (e.g., free acid) under accelerated storage conditions (40°C/75% RH) using stability-indicating HPLC methods .
- Nanoparticle encapsulation : Assess polylactide-co-glycolide (PLGA) carriers for sustained release and protection against esterase-mediated hydrolysis in tear fluid .
Q. What statistical frameworks are most appropriate for analyzing time-series IOP data in this compound trials?
Recommended approaches:
- Longitudinal mixed-effects models : Account for within-subject correlations and missing data points. Include fixed effects (dose, time) and random effects (individual variability) .
- ANOVA with repeated measures : Use Bonferroni correction for multiple comparisons between treatment groups at specific timepoints .
- Cosinor analysis : Model circadian IOP rhythms to distinguish drug effects from natural fluctuations .
Q. Data Validation and Reproducibility
Q. How can researchers ensure reproducibility when comparing this compound’s efficacy across independent laboratories?
Implement:
- Standardized protocols : Adopt CONSORT-like guidelines for animal studies, including detailed anesthesia methods (e.g., ketamine/xylazine ratios) and tonometer calibration procedures .
- Blinded data analysis : Use third-party statisticians to mitigate confirmation bias. Share raw datasets in FAIR-aligned repositories (e.g., Zenodo) .
- Cross-lab reagent validation : Distribute aliquots of common reagents (e.g., this compound reference standard) to minimize batch variability .
Q. What methodologies are critical for validating off-target effects of this compound in complex ocular tissues?
Employ:
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated trabecular meshwork cells to identify non-EP2 pathway alterations (e.g., inflammatory markers) .
- High-content screening : Use automated microscopy to quantify cytoskeletal changes in human cell lines exposed to supra-therapeutic doses .
- In silico docking : Predict interactions with non-target receptors (e.g., FP prostanoid receptors) using molecular dynamics simulations .
Q. Integration of Multidisciplinary Data
Q. How should researchers reconcile discrepancies between this compound’s molecular potency (EC50) and its clinical efficacy in lowering IOP?
Strategies include:
- Pharmacodynamic modeling : Develop compartmental models linking aqueous humor dynamics (outflow facility, production rate) to EP2 activation levels .
- Patient stratification : Analyze genetic polymorphisms (e.g., PTGFR variants) in clinical cohorts to identify subpopulations with enhanced responses .
- Comparative meta-analysis : Pool data from prostaglandin analog studies to establish structure-activity relationships (SAR) for EP2-targeted therapies .
Eigenschaften
IUPAC Name |
propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4S/c1-4-5-6-10-24(29)20-11-13-22(14-12-20)28-21(15-18-26(28)30)8-7-9-23-16-17-25(33-23)27(31)32-19(2)3/h11-14,16-17,19,21,24,29H,4-10,15,18H2,1-3H3/t21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBCKDGBDUAIQ-URXFXBBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-20-8 | |
Record name | Aganepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aganepag isopropyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGANEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R096XE6760 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.